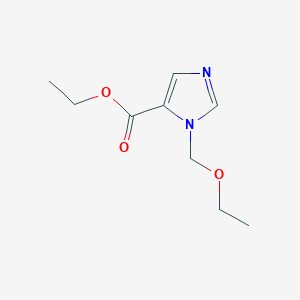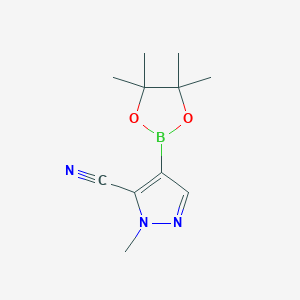
EThyl 3-(ethoxymethyl)imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. This compound is a derivative of imidazole and has been synthesized using different methods. The purpose of
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- Facilitating Organic Syntheses : Imidazole derivatives have been used as catalysts to synthesize various polyhydroquinoline derivatives through a one-pot condensation process, offering a clean, simple method with high yields and short reaction times (Khaligh, 2014). This demonstrates the utility of such compounds in facilitating complex organic syntheses.
- Rhodium-Catalyzed Oxidative Coupling : Imidazole derivatives have been applied in the synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, showing efficiency in generating fluorescent and functionalized heterocycles (Shimizu et al., 2009).
Novel Heterocyclic Motifs
- Developing Kinase Inhibitors : Specific imidazole derivatives have been synthesized to serve as new hinge-binding motifs for PI3K kinase inhibitors, highlighting their potential in drug discovery and development (Zlatoidský et al., 2019).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Studies : Imidazole-derived compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing significant potential in these areas (Raghavendra et al., 2016).
Material Science Applications
- Conductive Polymeric Materials : Investigations into the oxidative polymerization of imidazole derivatives have aimed at enhancing the conductivity of polymeric materials, achieving high conductivities suitable for device applications (Ha et al., 2004).
Corrosion Inhibition
- Steel Corrosion Protection : Novel imidazole ionic liquids have shown effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating their potential in industrial applications (El-Katori et al., 2021).
Chemical Synthesis Methodology
- Regioselective Synthesis : Imidazole derivatives have facilitated the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, offering a versatile method for preparing various imidazole-based compounds (Helal & Lucas, 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(ethoxymethyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-7-11-6-10-5-8(11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCOBKWOGSTZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=NC=C1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2830422.png)
![1-(2-Ethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2830423.png)


![N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2830428.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one](/img/structure/B2830429.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)
![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)

![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)


![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)
